molecular formula C9H5BrIN B1602788 3-Bromo-6-iodoquinoline CAS No. 205114-20-1

3-Bromo-6-iodoquinoline

Cat. No.: B1602788
CAS No.: 205114-20-1
M. Wt: 333.95 g/mol
InChI Key: HRDCDOBHQNVETQ-UHFFFAOYSA-N
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Description

3-Bromo-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrIN It is a derivative of quinoline, which is a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 6-iodoquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated systems to ensure precision and safety. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-iodoquinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, organolithium, and organomagnesium compounds.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-iodoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-6-iodoquinoline involves its interaction with various molecular targets and pathways. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

    3-Bromoquinoline: Similar in structure but lacks the iodine atom.

    6-Iodoquinoline: Similar in structure but lacks the bromine atom.

    3-Chloro-6-iodoquinoline: Another halogenated derivative with chlorine instead of bromine.

Uniqueness: 3-Bromo-6-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation can provide distinct advantages in synthetic applications and potential therapeutic uses .

Properties

IUPAC Name

3-bromo-6-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDCDOBHQNVETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592678
Record name 3-Bromo-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205114-20-1
Record name 3-Bromo-6-iodoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205114-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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